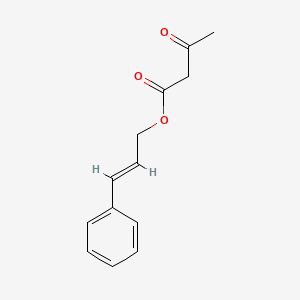

Cinnamyl acetoacetate

Description

Significance and Contextualization within Modern Organic Chemistry

Cinnamyl acetoacetate (B1235776) is an organic ester with the molecular formula C13H14O3. This compound is structurally derived from cinnamyl alcohol and acetoacetic acid, integrating a cinnamyl group with an acetoacetate unit. ontosight.ai Its significance in modern organic chemistry stems from the presence of two highly functional and reactive moieties.

The β-keto ester group is a cornerstone in synthetic chemistry, prized for its versatility. nih.gov The protons on the α-carbon (the carbon between the two carbonyl groups) are notably acidic (pKa ≈ 11), facilitating easy deprotonation to form a resonance-stabilized enolate. ucalgary.caopenochem.org This enolate is an excellent nucleophile, readily participating in alkylation and acylation reactions, which is the foundation of the widely used acetoacetic ester synthesis to produce ketones and other complex molecules. libretexts.orgwikipedia.org

The cinnamyl group, characterized by a phenyl ring attached to an allyl system, also offers a rich field for chemical transformations. The conjugated double bond and the aromatic ring are susceptible to a variety of reactions, including hydrogenation, oxidation, and palladium-catalyzed allylation reactions. rsc.orgorgsyn.org The combination of these two functional groups in cinnamyl acetoacetate makes it a valuable building block for synthesizing more complex molecules, potentially serving as a precursor for compounds like flavonoids and coumarins. ontosight.ai

Historical Development of Acetoacetate Chemistry and Cinnamyl Derivatives Research

The field of acetoacetate chemistry began in the 19th century with the synthesis of ethyl acetoacetate. This compound quickly became a staple in organic synthesis due to its unique reactivity, leading to the development of the acetoacetic ester synthesis. wikipedia.orgbritannica.com This classical method involves the alkylation of the α-carbon followed by hydrolysis and decarboxylation to yield substituted ketones, a process that has been fundamental to the construction of countless organic molecules. ucalgary.camasterorganicchemistry.com The primary synthesis method for these esters is the Claisen condensation of ethyl acetate (B1210297). wordpress.comchembk.com

Research into cinnamyl derivatives has also been a long-standing area of interest, initially driven by their prevalence in nature as components of essential oils and flavors. The study of cinnamyl alcohol and its related esters has been crucial in the fields of perfumery and food science. chembk.com Over time, the synthetic utility of the cinnamyl group has been extensively explored, with a focus on its reactivity in various transformations, including allylic substitution and oxidation reactions. rsc.orgacs.org The convergence of these two historical research streams has naturally led to the investigation of hybrid molecules like this compound, which combine the synthetic advantages of both parent structures.

Current Academic Research Trends and Emerging Areas in this compound Studies

While dedicated research on this compound itself is limited, academic trends in related areas point toward several promising avenues for future investigation. A major focus in modern organic synthesis is the development of efficient and environmentally benign catalytic methods. nih.gov For β-keto esters, this includes the use of novel catalysts for transesterification, a key reaction for modifying the ester group. nih.govresearchgate.net Recent studies have explored a range of catalysts, from simple, green options like boric acid to enzymatic catalysts that offer high selectivity. nih.gov These methodologies could be directly applied to this compound to synthesize a library of related esters.

Another significant research trend is the use of computational chemistry to predict and understand chemical reactivity. cmu.ac.thnih.govmdpi.com Theoretical studies, such as molecular docking and reactivity analysis, are being used to design new β-keto ester derivatives with specific biological activities, for example, as potential antibacterial agents. mdpi.comresearchgate.net Such computational approaches could be employed to explore the reaction mechanisms of this compound and to predict the properties of its potential derivatives.

Furthermore, the reactivity of the cinnamyl group continues to be a subject of intense study. Research into palladium-catalyzed reactions of cinnamyl alcohol, for instance, demonstrates its utility as a superb allylating agent. orgsyn.org Exploring similar catalytic transformations with this compound could unlock new synthetic pathways. The design of multifunctional molecules for biological applications is another emerging field where this compound could serve as a valuable scaffold, combining the known biological activities of cinnamic acid derivatives with the synthetic flexibility of the acetoacetate core. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 57582-46-4 | thegoodscentscompany.comdycnchem.comnih.gov |

| Molecular Formula | C₁₃H₁₄O₃ | ontosight.ainih.gov |

| Molecular Weight | 218.25 g/mol | ontosight.ainih.gov |

| Boiling Point | ~357-359 °C @ 760 mmHg | thegoodscentscompany.com |

| Flash Point | 158.33 °C | thegoodscentscompany.com |

| logP (o/w) | 2.695 (est.) | thegoodscentscompany.com |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cinnamyl alcohol |

| Acetoacetic acid |

| Ethyl acetoacetate |

| Flavonoids |

| Coumarins |

| Boric Acid |

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8H,9-10H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCAQAAKRKWXFW-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57582-46-4 | |

| Record name | Cinnamyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cinnamyl Acetoacetate and Analogues

Established Esterification Routes for Cinnamyl Acetoacetate (B1235776)

Direct Esterification Techniques

Direct esterification represents a fundamental approach to the synthesis of cinnamyl acetoacetate, typically involving the reaction of cinnamyl alcohol with an acetoacetic acid derivative. Two common methods for direct esterification are the Fischer-Speier and Steglich esterifications.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. google.com In the context of this compound synthesis, this would involve the reaction of cinnamyl alcohol with acetoacetic acid or a simple alkyl acetoacetate (via transesterification, which can be considered a form of direct esterification in a broader sense). The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often with an excess of the alcohol to drive the equilibrium towards the product. The removal of water as it is formed also helps to increase the yield.

Steglich esterification offers a milder alternative to the Fischer-Speier method, which is particularly useful for substrates that are sensitive to strong acidic conditions. This method employs a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and is known for its high yields. While specific examples for the direct synthesis of this compound using these methods are not extensively detailed in publicly available literature, the general principles of these reactions are widely applicable. For instance, a modified Steglich esterification has been successfully used for the synthesis of various (E)-cinnamate derivatives. researchgate.net

Transesterification Protocols for β-Keto Esters

Transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol, is a highly effective and widely used method for the synthesis of β-keto esters, including this compound. This method typically involves the reaction of a readily available β-keto ester, such as ethyl acetoacetate, with cinnamyl alcohol in the presence of a catalyst.

Recent research has highlighted the efficacy of various catalysts in promoting the transesterification of ethyl acetoacetate with cinnamyl alcohol. A notable study explored the use of monometallic and bimetallic catalysts supported on hydrotalcite-like materials. The results demonstrated that a bimetallic silver-copper (B78288) catalyst (Ag-Cu/HTs) provided a significantly higher yield compared to its monometallic counterparts.

| Catalyst | Ag:Cu Molar Ratio | Yield (%) |

|---|---|---|

| Cu/HTs | - | 72 |

| Ag/HTs | - | 86 |

| Ag-Cu/HTs | 1.2:1 | 94 |

The enhanced activity of the bimetallic catalyst is attributed to the interaction between copper and silver, where electron transfer from copper to silver provides better resistance to oxidation compared to the monometallic copper catalyst. nih.gov Other catalysts, such as boric acid, have also been shown to be effective for the transesterification of β-keto esters with α,β-unsaturated alcohols like cinnamyl alcohol. nih.gov

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods are gaining increasing attention for the synthesis of esters due to their high selectivity, mild reaction conditions, and environmentally friendly nature. Lipases are the most commonly employed enzymes for these transformations, catalyzing esterification and transesterification reactions.

While specific studies on the enzymatic synthesis of this compound are limited, extensive research on the enzymatic synthesis of the closely related compound, cinnamyl acetate (B1210297), provides valuable insights. Lipases such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B) have been successfully used for the transesterification of cinnamyl alcohol with acyl donors like ethyl acetate or vinyl acetate. researchgate.netwikipedia.org

For example, the synthesis of cinnamyl acetate via transesterification of cinnamyl alcohol and vinyl acetate has been optimized using various lipases. The reaction conditions, including the choice of enzyme, solvent, and temperature, significantly influence the conversion rates.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Lipozyme TLIM | Vinyl Acetate | Isooctane | 40 | >95 |

| Novozym 435 | Vinyl Acetate | Toluene | 50 | ~90 |

| Geobacillus subterraneus Esterase Mutant (Q78Y/G119A) | - | - | 60 | 99.4 |

Data for cinnamyl acetate synthesis.

These examples demonstrate the high efficiency of enzymatic methods. Given the structural similarity between acetate and acetoacetate, it is highly probable that these enzymatic systems could be adapted for the synthesis of this compound.

Chemo- and Regioselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound, particularly those with substitution on the acetoacetate moiety, presents a synthetic challenge that requires a high degree of chemo- and regioselectivity. While direct research on the chemo- and regioselective synthesis of this compound isomers is not widely reported, general principles of β-keto ester chemistry can be applied.

The acetoacetate moiety possesses three potential sites for reaction: the two carbonyl carbons and the α-carbon. The α-carbon is particularly reactive due to the acidity of its protons, making it a common site for alkylation and acylation reactions. The selective functionalization at either of the carbonyl groups is more challenging and would likely require protecting group strategies or the use of highly specific reagents.

For instance, the selective synthesis of a γ-substituted this compound would necessitate a method that favors reaction at the γ-carbon over the more acidic α-carbon. Such selectivity could potentially be achieved through the use of specific organometallic reagents or enzymatic catalysts designed to recognize and react at a particular position.

Advanced Synthetic Strategies for this compound Derivatives

Modification of the Cinnamyl Moiety

The synthesis of this compound derivatives with a modified cinnamyl moiety can be approached in two primary ways: by synthesizing the modified cinnamyl alcohol first and then performing the esterification, or by modifying the cinnamyl group after the formation of this compound.

The first approach is generally more straightforward. A wide variety of substituted cinnamyl alcohols can be prepared through established synthetic routes, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction between a substituted benzaldehyde (B42025) and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester, followed by reduction of the resulting cinnamate (B1238496) ester or cinnamaldehyde (B126680). These modified cinnamyl alcohols can then be subjected to the esterification or transesterification methods described in section 2.1 to yield the desired this compound derivatives.

Direct modification of the cinnamyl group in this compound is also a possibility, although it may be complicated by the reactivity of the acetoacetate moiety. Palladium-catalyzed reactions are a powerful tool for the modification of allylic systems. For example, palladium-catalyzed allylic fluorination of cinnamyl phosphorothioate (B77711) esters has been reported, suggesting that similar transformations could potentially be applied to the cinnamyl group in this compound. nih.gov Furthermore, palladium-catalyzed intramolecular oxidative cycloisomerization of 2-cinnamyl-1,3-dicarbonyls has been demonstrated, indicating the reactivity of the cinnamyl double bond in the presence of a dicarbonyl system. nih.gov

Derivatization at the Acetoacetate Core

The structure of this compound features a highly versatile acetoacetate moiety, which serves as a prime target for chemical modification. The reactivity of this core is centered on the active methylene (B1212753) group (the α-carbon situated between the two carbonyl groups), whose protons are notably acidic (pKa ≈ 11). ucalgary.ca This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. ucalgary.cawikipedia.org This enolate is a potent nucleophile, enabling the introduction of a wide array of substituents at the α-carbon, a cornerstone of the classical acetoacetic ester synthesis. wikipedia.orgopenochem.org

The typical derivatization process involves two main steps:

Enolate Formation : The this compound is treated with a strong base. To avoid undesired transesterification, an alkoxide base corresponding to the ester's alcohol portion is typically used. openochem.org For instance, if a methyl or ethyl acetoacetate precursor is used, sodium methoxide (B1231860) or sodium ethoxide would be the respective bases of choice.

Nucleophilic Substitution : The resulting enolate is then reacted with an electrophile, commonly a primary alkyl halide, in a nucleophilic substitution reaction (Sₙ2). openochem.org This step attaches the alkyl group to the α-carbon.

This fundamental sequence can be adapted to introduce various functional groups, thereby creating a library of this compound analogues. xdbiochems.com The process can even be repeated to achieve dialkylation at the α-carbon by performing a second deprotonation and substitution sequence. wikipedia.org These derivatization reactions significantly expand the chemical space accessible from the parent this compound molecule.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Mono-alkylation | 1. NaOR 2. R'-X (primary alkyl halide) | α-Alkyl this compound | Introduces a single alkyl substituent. openochem.org |

| Di-alkylation | 1. NaOR, R'-X 2. NaOR, R''-X | α,α-Dialkyl this compound | Introduces two different or identical alkyl groups. wikipedia.org |

| Acylation | 1. NaOR 2. R'-C(O)Cl (acyl chloride) | α-Acyl this compound | Introduces an acyl group, creating a β,δ-diketo ester. |

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a chiral molecule in which one enantiomer is formed in preference to the other. uwindsor.capharmaguideline.com When a new chiral center is introduced at the α-carbon of this compound via derivatization, a racemic mixture of two enantiomers will typically result unless a chiral influence is exerted. Several strategies can be employed to achieve enantioselectivity in the synthesis of this compound analogues.

Key Asymmetric Strategies:

Chiral Auxiliaries : This method involves temporarily attaching a chiral, non-racemic molecule (the auxiliary) to the achiral acetoacetate substrate. uwindsor.cayoutube.com This auxiliary directs the subsequent alkylation reaction to one of the two enantiotopic faces of the enolate, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved and can often be recycled.

Chiral Catalysts : This is considered a highly efficient approach where a small, substoichiometric amount of a chiral catalyst is used to control the stereochemical outcome. uwindsor.ca For reactions involving β-keto esters, chiral catalysts such as diamines or metal complexes with chiral ligands (e.g., BINAP, DIOP) can be used. pharmaguideline.comnih.govslideshare.net For example, asymmetric hydrogenation of a related double bond can be achieved with high enantioselectivity using a Ruthenium-BINAP catalyst. pharmaguideline.com

Chiral Reagents : In this approach, a stoichiometric amount of a chiral reagent is used to introduce stereoselectivity. uwindsor.ca

These methods are crucial for synthesizing specific stereoisomers, which is particularly important in the pharmaceutical and agrochemical industries where biological activity is often stereospecific. The success of an asymmetric synthesis is measured by its enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other.

| Approach | Description | Example Catalyst/Reagent Type | Key Outcome |

|---|---|---|---|

| Chiral Auxiliary | A removable chiral group guides the stereochemistry of the reaction. uwindsor.ca | Evans N-acyloxazolidinones | Formation of a specific diastereomer. |

| Enantioselective Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. uwindsor.ca | Chiral diamines, Metal-BINAP complexes pharmaguideline.comnih.gov | High enantiomeric excess (ee) of the desired product. |

| Chiral Stoichiometric Reagents | A chiral reagent reacts to form the product. uwindsor.ca | Alpine borane (B79455) for ketone reduction | Direct formation of an enantiomerically-enriched product. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing demand for environmentally responsible manufacturing has spurred the development of green and sustainable synthetic routes for compounds like this compound, particularly for its use as a flavor ester. researchgate.netresearchgate.net Traditional chemical synthesis often involves harsh reaction conditions, hazardous solvents, and non-recyclable catalysts, leading to significant waste and environmental impact. researchgate.net Green chemistry seeks to mitigate these issues through principles such as waste prevention, atom economy, and the use of renewable resources.

A leading green approach for ester synthesis is biocatalysis, which utilizes enzymes such as lipases and esterases. researchgate.netbegellhouse.com The enzymatic synthesis of flavor esters offers several distinct advantages:

Mild Reaction Conditions : Enzymes operate under mild temperatures (<100 °C) and atmospheric pressure, reducing energy consumption. mdpi.com

High Specificity : The high selectivity of enzymes minimizes the formation of by-products, simplifying purification and increasing product purity. mdpi.comnih.gov

Environmental Benignity : Enzymes are biodegradable, and the reactions can often be performed in solvent-free systems, where one of the reactants acts as the solvent. researchgate.netnih.govrsc.org This dramatically reduces waste.

"Natural" Labeling : Esters produced via biocatalysis can be classified as 'natural', which is a significant market advantage in the food and fragrance industries. rsc.org

A common biocatalytic method is transesterification. For instance, cinnamyl acetate, a close analogue, can be synthesized by reacting cinnamyl alcohol with ethyl acetate in a solvent-free system using an immobilized lipase like Novozym 435. wikipedia.org Immobilizing the enzyme on a solid support facilitates its separation from the product and allows for its reuse across multiple batches, enhancing the economic viability of the process. begellhouse.comrsc.org These biocatalytic methods represent a significant step towards the sustainable industrial production of this compound and related flavor esters. researchgate.net

| Parameter | Traditional Chemical Synthesis (e.g., Acid Catalysis) | Green Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases, Esterases) begellhouse.com |

| Solvent | Often requires organic solvents (e.g., Toluene) | Solvent-free or green solvents (e.g., water, supercritical CO₂) rsc.org |

| Temperature | High (often >100 °C) | Mild (typically 30-80 °C) mdpi.com |

| By-products | Side reactions are common, leading to waste. | High selectivity reduces by-products. nih.gov |

| Sustainability | Relies on petrochemicals; catalyst is often not recycled. | Uses renewable biocatalysts; immobilization allows for reuse. rsc.org |

Chemical Reactivity and Mechanistic Investigations of Cinnamyl Acetoacetate

Keto-Enol Tautomerism and Equilibrium Studies

A fundamental characteristic of acetoacetate (B1235776) esters is their existence as a dynamic equilibrium between two tautomeric forms: a keto form and an enol form. chemistrylearner.comquora.comthermofisher.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. chemistrylearner.com For cinnamyl acetoacetate, this equilibrium is crucial as it determines the availability of different reactive species and influences the reaction pathways.

The presence and quantification of keto and enol tautomers are experimentally determined primarily through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.com Proton (¹H) NMR is particularly effective because the protons in the keto and enol forms are in distinct chemical environments, giving rise to separate, identifiable signals. thermofisher.com

For a typical acetoacetate ester, the ¹H NMR spectrum shows characteristic signals for each tautomer:

Keto Form : A singlet for the α-methylene protons (-CH₂-) typically appears around 3.5 ppm.

Enol Form : A signal for the vinylic proton (=CH-) is observed further downfield, near 5.0 ppm. A highly deshielded signal for the enolic hydroxyl proton (-OH) can appear as far downfield as 12 ppm due to strong intramolecular hydrogen bonding. thermofisher.com

By integrating the signal areas corresponding to each form, the relative concentration of the tautomers can be calculated, and the equilibrium constant (Keq = [enol]/[keto]) can be derived. thermofisher.com While specific data for this compound is not widely published, extensive studies on the closely related ethyl acetoacetate show that the keto form is generally more stable and predominates in the equilibrium mixture. quora.comthermofisher.com The position of this equilibrium is sensitive to solvent polarity, temperature, and concentration. In nonpolar solvents, the enol form is stabilized by intramolecular hydrogen bonding, whereas polar, protic solvents can disrupt this internal bonding and favor the more polar keto form.

Table 1: Tautomeric Equilibrium Data for Ethyl Acetoacetate in Various Solvents

| Solvent | % Enol Form | % Keto Form |

|---|---|---|

| Gas Phase | 46% | 54% |

| Cyclohexane | 42% | 58% |

| Carbon Tetrachloride | 33% | 67% |

| Benzene | 19% | 81% |

| Neat Liquid | 8% | 92% |

| Methanol | 6.9% | 93.1% |

| Water | 0.4% | 99.6% |

Data is for ethyl acetoacetate and serves as a representative example for acetoacetate esters.

Theoretical studies, often employing Density Functional Theory (DFT), provide molecular-level insights into the factors governing tautomeric stability. researchgate.net For acetoacetate esters, the keto tautomer is generally found to be thermodynamically more stable due to the strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. thermofisher.com

However, the enol form possesses unique stabilizing features:

Conjugation : The C=C double bond is in conjugation with the ester's carbonyl group, providing resonance stabilization.

Intramolecular Hydrogen Bonding : A six-membered quasi-aromatic ring is formed via a hydrogen bond between the enolic hydroxyl group and the keto carbonyl oxygen. This is a significant stabilizing interaction, particularly in non-polar environments. quora.com

In this compound, the cinnamyl group's phenyl ring introduces extended conjugation, which could potentially offer additional stabilization to the enol form, although the effect is likely to be modest. DFT calculations can model the transition states for the interconversion between tautomers, revealing the energy barriers involved. researchgate.net These studies confirm that the tautomerization can be catalyzed by acids or bases, which provide lower energy pathways for proton transfer. chemistrylearner.com The explicit involvement of solvent molecules or other species in forming hydrogen-bonded transition states (e.g., via 6- or 8-membered rings) can drastically reduce the activation energy for interconversion compared to a direct, uncatalyzed proton shift. researchgate.net

Nucleophilic and Electrophilic Reactions of the Acetoacetate Moiety

The acetoacetate portion of the molecule contains two electrophilic carbonyl centers and a nucleophilic α-carbon, making it a cornerstone for carbon-carbon bond formation.

Both the ketone and the ester carbonyl groups are electrophilic and susceptible to attack by nucleophiles. However, the ketone carbonyl is generally more reactive than the ester carbonyl. This difference in reactivity allows for selective transformations. For instance, reduction of the β-keto group can be achieved using reducing agents like sodium borohydride (NaBH₄), typically at low temperatures to avoid reduction of the less reactive ester group. This would yield a β-hydroxy ester. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester functionalities.

The methylene (B1212753) group positioned between the two carbonyl groups is known as an "active methylene" group. egyankosh.ac.inshivajicollege.ac.in The protons on this carbon are significantly acidic (pKa ≈ 11) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.

This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a stable sodium salt. shivajicollege.ac.in The resulting enolate is a potent carbon nucleophile and is central to the utility of acetoacetate esters in synthesis. quora.com A primary reaction is the alkylation of the enolate with alkyl halides in a classic Sₙ2 reaction to form α-substituted this compound derivatives. This is a key step in the acetoacetic ester synthesis, which can be used to produce various ketones after subsequent hydrolysis and decarboxylation. shivajicollege.ac.in

Table 2: Representative Reactions of the Acetoacetate Enolate

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | 1. NaOEt 2. R-X (Alkyl Halide) | α-Alkyl Acetoacetate |

| Acylation | 1. NaOEt 2. R-COCl (Acyl Chloride) | α-Acyl Acetoacetate |

| Michael Addition | 1. NaOEt 2. α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

Reactivity of the Cinnamyl Double Bond

The cinnamyl group features a carbon-carbon double bond conjugated with the aromatic phenyl ring. This double bond is also a site for various chemical transformations, including addition and reduction reactions. A key challenge in the chemistry of this compound is achieving chemoselectivity—reacting at one functional group (e.g., the C=C double bond) without affecting the others (the carbonyl groups or the α-methylene site).

Common reactions involving the cinnamyl double bond include:

Catalytic Hydrogenation : The double bond can be reduced to a single bond using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). Under these conditions, the product would be 3-phenylpropyl acetoacetate. Depending on the reaction conditions (pressure, temperature, catalyst), the carbonyl group of the ketone might also be reduced.

Electrophilic Addition : The double bond can react with electrophiles like halogens (e.g., Br₂) to form a dihalo derivative.

Oxidation : The double bond can be oxidized. For example, reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide. Dihydroxylation to form a diol can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄).

The selective reduction of the carbonyl group in the presence of the conjugated double bond, or vice versa, is a common synthetic problem. For example, in the related compound cinnamaldehyde (B126680), selective reduction of the aldehyde to cinnamyl alcohol without affecting the double bond can be achieved with high selectivity using specific reagents like nanometric alkali metal hydrides. researchgate.net Similar strategies would be required to achieve selective transformations on the this compound molecule.

Addition Reactions (e.g., Hydrogenation, Halogenation)

The cinnamyl group and the acetoacetate backbone both contain sites susceptible to addition reactions. The carbon-carbon double bond of the cinnamyl moiety and the enolizable α-carbon of the β-keto ester are the primary centers of reactivity.

Hydrogenation: The hydrogenation of this compound can proceed at two distinct sites: the C=C double bond of the cinnamyl group and the ketone C=O group of the acetoacetate moiety. The selectivity of the reaction is highly dependent on the catalyst and reaction conditions.

Reduction of the C=C Bond: Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum (Pt) typically favors the reduction of the alkene double bond. thalesnano.com This is because the hydrogenation of a C=C bond is generally both kinetically and thermodynamically more favorable than the reduction of a carbonyl group. thalesnano.com This would yield 3-phenylpropyl acetoacetate.

Reduction of the C=O Bond: Selective hydrogenation of the keto group to a hydroxyl group, while preserving the C=C double bond, is more challenging. This transformation is crucial for synthesizing β-hydroxy esters, which are valuable chiral building blocks. nih.gov Specialized catalytic systems, including certain ruthenium complexes or enzymatic methods, are often employed to achieve this selectivity. nih.govresearchgate.net For instance, asymmetric transfer hydrogenation using iridium(III) catalysts in water can effectively reduce β-keto esters to β-hydroxy esters. organic-chemistry.org Enzymes like (S)-1-phenylethanol dehydrogenase (PEDH) have also demonstrated high enantioselectivity in the reduction of β-keto esters. nih.gov

Halogenation: this compound can undergo halogenation at either the alkene or the α-carbon of the keto ester.

Addition to the Alkene: In the absence of radical initiators or strong acids, halogens like bromine (Br₂) or chlorine (Cl₂) will typically add across the C=C double bond of the cinnamyl group via an electrophilic addition mechanism. youtube.com This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihalogenated derivative.

Alpha-Halogenation of the Ketone: The α-carbon of the acetoacetate moiety is activated by the two adjacent carbonyl groups, making its protons acidic and facilitating enol or enolate formation. Under acidic conditions, the ketone can be converted to its enol tautomer, which then acts as a nucleophile to attack an electrophilic halogen. masterorganicchemistry.com This results in the substitution of one of the α-hydrogens with a halogen atom. masterorganicchemistry.commt.com This reaction is a standard transformation for ketones and β-dicarbonyl compounds. mt.com

Cycloaddition Reactions

The conjugated system within this compound and related structures can participate in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for forming six-membered rings. Cinnamyl ester derivatives can act as dienophiles in these [4+2] cycloadditions.

Research on cinnamyl cinnamate (B1238496) esters, which are structurally analogous to this compound, has shown their utility as precursors in intramolecular Diels-Alder reactions for the synthesis of complex molecules like aryltetralin and arylnaphthalene lignans. cmu.ac.thresearchgate.net In these reactions, the cinnamyl group can function as the dienophile, reacting with a diene moiety present elsewhere in the molecule. cmu.ac.thresearchgate.net Computational studies on these systems have elucidated the transition states and activation energies involved in the cyclization process. cmu.ac.th

Furthermore, the β,γ-unsaturated α-ketoester core, which shares features with the this compound structure, is a known participant in catalytic asymmetric [2+4] annulation reactions. nih.gov The electron-deficient double bond serves as an effective acceptor for dienes, facilitating the construction of chiral cyclic compounds. nih.gov

Metal-Catalyzed Transformations of this compound

The distinct functional groups within this compound provide handles for a variety of metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Mediated Coupling Reactions

The allylic ester system of the cinnamyl group is particularly amenable to palladium-catalyzed reactions. These reactions typically proceed through the formation of a π-allyl palladium intermediate, which can then be attacked by various nucleophiles.

Allylic Substitution: Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis. In the context of this compound, the acetoacetate group could serve as a leaving group, allowing for the introduction of a wide range of nucleophiles at the allylic position.

Allylic Fluorination: Specific studies have demonstrated the highly regioselective, palladium-catalyzed allylic fluorination of cinnamyl phosphorothioate (B77711) esters. acs.orgnih.gov This reaction proceeds with net retention of configuration, likely via a palladium π-allyl intermediate, addressing challenges like elimination that are common in other methods. acs.orgnih.gov

Decarboxylative Coupling: While not directly involving the ester, related cinnamic acids undergo palladium-catalyzed decarboxylative cross-coupling with aryl iodides to form stilbene derivatives. rsc.org This highlights the reactivity of the cinnamyl scaffold in palladium catalysis.

The table below summarizes representative palladium-catalyzed reactions on cinnamyl and related substrates.

| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Reference |

| Allylic Fluorination | Cinnamyl Phosphorothioate | Pd Catalyst | Allylic Fluoride | acs.orgnih.gov |

| Decarboxylative Coupling | Cinnamic Acid | PdCl₂, CyJohnPhos, Ag₂CO₃ | Stilbene | rsc.org |

| Esterification | Carboxylic Acid + Aryl Iodide | Pd Catalyst, IBnF Ligand | Aryl Ester | nagoya-u.ac.jp |

Catalytic Reduction Pathways

As discussed under addition reactions, the catalytic reduction of this compound is a key transformation with multiple potential outcomes. The choice of catalyst and conditions dictates whether the alkene, the ketone, or both are reduced.

Chemoselective Alkene Reduction: Catalysts like Pd/C are highly effective for the selective reduction of the C=C bond, leaving the keto and ester functionalities intact.

Chemoselective Carbonyl Reduction: Achieving selective reduction of the C=O group requires more specialized catalysts. For example, cobalt-rhenium catalysts on a TiO₂ support (CoRe/TiO₂) have shown high efficiency and selectivity for the hydrogenation of cinnamaldehyde (a related α,β-unsaturated aldehyde) to cinnamyl alcohol, demonstrating a preference for C=O reduction. nih.gov Biocatalytic methods using enzymes such as ketoreductases or whole-cell systems like baker's yeast are also widely employed for the enantioselective reduction of β-keto esters to chiral β-hydroxy esters. researchgate.netresearchgate.netnih.gov

Total Reduction: Under harsher conditions, such as higher hydrogen pressures, elevated temperatures, or with more aggressive catalysts like Raney Nickel, it is possible to reduce both the C=C and C=O bonds, leading to the corresponding saturated alcohol.

The following table outlines the different catalytic reduction pathways.

| Target Functionality | Catalyst System | Product | Reference |

| C=C Double Bond | Pd/C, H₂ | 3-Phenylpropyl acetoacetate | thalesnano.com |

| C=O Ketone | CoRe/TiO₂ or Baker's Yeast | Cinnamyl 3-hydroxybutanoate | nih.govresearchgate.net |

| Both C=C and C=O | Harsh conditions (e.g., Raney Ni) | 3-Phenylpropyl 3-hydroxybutanoate | N/A |

Thermal and Photochemical Reactions of this compound

The cinnamyl moiety is photoactive and can undergo a variety of transformations upon exposure to light, including isomerization, cyclization, and polymerization.

The photochemistry of cinnamyl acetates has been studied, revealing that E/Z isomerization of the double bond occurs efficiently from the excited triplet state. cdnsciencepub.com From the excited singlet state, a slower 1,3-migration of the acetate (B1210297) group can occur. cdnsciencepub.com Cinnamic esters are also known to undergo photodimerization and cross-cycloaddition reactions, often catalyzed by Lewis acids which can increase the excited-state lifetime and reactivity. researchgate.net

Photochemical Initiation and Polymerization Mechanisms

This compound has been identified as a potential photoinitiator for UV-curable coatings and resins. Upon exposure to ultraviolet light, the molecule can undergo a photochemical reaction that generates reactive species, such as free radicals, which then initiate the polymerization of monomers in a formulation.

The mechanism often involves the cinnamyl group, which can undergo a [2+2] cycloaddition reaction upon irradiation with UV light (typically >260 nm). nih.govresearchgate.net This dimerization reaction can be used to form crosslinks between polymer chains that are functionalized with cinnamate groups. This cross-linking process is often reversible; irradiation with shorter wavelength light (<260 nm) can cleave the cyclobutane rings, restoring the original cinnamoyl groups. nih.gov This reversible photocrosslinking is a key feature in the development of "smart" materials and photosensitive polymeric nanocarriers. nih.gov

In the context of photoinitiation, the excitation of the cinnamyl group can lead to the formation of radicals that trigger chain polymerization. Cinnamoylformate derivatives, for instance, have been developed as photoinitiators for visible LED photopolymerization, operating through a photolysis mechanism to generate initiating radicals. dntb.gov.ua

Advanced Spectroscopic and Structural Characterization of Cinnamyl Acetoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of cinnamyl acetoacetate (B1235776). Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of the molecule can be assembled.

In ¹H NMR spectroscopy, the chemical environment of each proton is probed, providing information on its electronic environment, and through spin-spin coupling, its proximity to other protons. The expected ¹H NMR spectrum of cinnamyl acetoacetate would exhibit distinct signals corresponding to the cinnamyl and acetoacetate moieties. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (δ 7.2-7.5 ppm). The vinyl protons of the cinnamyl group are expected to resonate as doublets or doublet of doublets, with characteristic coupling constants indicating their trans relationship. The allylic protons (-O-CH₂-) are shifted downfield due to the adjacent oxygen atom, while the protons of the acetoacetate group, including the active methylene (B1212753) and terminal methyl protons, would appear in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl Protons | 7.20 - 7.50 | Multiplet | - |

| Vinylic Proton (-CH=) | 6.60 - 6.70 | Doublet | ~16.0 |

| Vinylic Proton (=CH-CH₂) | 6.20 - 6.35 | Doublet of Triplets | ~16.0, ~6.5 |

| Methylene Protons (-O-CH₂) | 4.70 - 4.80 | Doublet | ~6.5 |

| Methylene Protons (-CO-CH₂-CO-) | 3.40 - 3.50 | Singlet | - |

| Methyl Protons (CH₃-CO-) | 2.20 - 2.30 | Singlet | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, signals for two carbonyl carbons (ester and ketone) are expected in the highly deshielded region (δ 165-205 ppm). The aromatic and vinylic carbons would appear in the intermediate region (δ 120-140 ppm), while the aliphatic carbons (methylene and methyl groups) would be found in the most shielded, upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (CH₃-C O-) | 200.0 - 202.0 |

| Ester Carbonyl (-O-C O-) | 166.0 - 168.0 |

| Aromatic Carbon (Quaternary) | 135.0 - 137.0 |

| Vinylic Carbon (-C H=) | 133.0 - 135.0 |

| Aromatic Carbons (-C H-) | 126.0 - 129.0 |

| Vinylic Carbon (=C H-CH₂) | 122.0 - 124.0 |

| Methylene Carbon (-O-C H₂) | 65.0 - 67.0 |

| Methylene Carbon (-CO-C H₂-CO-) | 49.0 - 51.0 |

| Methyl Carbon (C H₃-CO-) | 29.0 - 31.0 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between the coupled vinylic protons and between the vinylic proton and the adjacent methylene protons of the cinnamyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It allows for the direct assignment of each carbon atom that bears protons by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. For instance, a key correlation would be expected between the methylene protons of the cinnamyl alcohol moiety (-O-CH₂-) and the ester carbonyl carbon of the acetoacetate group, definitively establishing the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu It is particularly useful for determining stereochemistry, such as confirming the E (trans) configuration of the double bond in the cinnamyl group through the spatial proximity of specific vinylic and aromatic protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within a molecule. The spectrum for this compound is expected to be dominated by strong absorptions corresponding to the two carbonyl groups. The distinct frequencies of the ketone and ester C=O stretches can be used to differentiate them. Other characteristic bands include those for the C=C bonds of the aromatic ring and the vinyl group, and the C-O stretching of the ester.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | 1720 - 1725 | Strong (IR) |

| C=O Stretch | Ester | 1735 - 1745 | Strong (IR) |

| C=C Stretch | Aromatic | 1580 - 1610 | Medium |

| C=C Stretch | Alkene | 1640 - 1650 | Medium |

| C-O Stretch | Ester | 1150 - 1250 | Strong (IR) |

| C-H Stretch | Aromatic/Vinylic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium |

| C-H Bend (out-of-plane) | trans-Alkene | 960 - 975 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationnih.gov

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₃H₁₄O₃, corresponding to a monoisotopic mass of approximately 218.09 Da. nih.gov Upon ionization, typically by electron impact (EI), the molecule undergoes fragmentation. Common fragmentation pathways for esters include cleavage of the C-O bond adjacent to the carbonyl group. The fragmentation pattern can be diagnostic, helping to confirm the presence of both the cinnamyl and acetoacetate substructures.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Structure |

| 218 | Molecular Ion [M]⁺ | [C₁₃H₁₄O₃]⁺ |

| 117 | Cinnamyl Cation | [C₉H₉]⁺ |

| 101 | Acetoacetyl Cation | [CH₃COCH₂CO]⁺ |

| 85 | Butane-1,3-dion-1-ylium | [CH₃COCH₂CO]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

| 43 | Acetyl Cation | [CH₃CO]⁺ |

High-Resolution Mass Spectrometry is a powerful technique that measures the mass-to-charge ratio of an ion with very high precision. This allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₃H₁₄O₃), HRMS would confirm its exact mass as 218.0943 Da, providing unequivocal proof of its molecular formula and distinguishing it from other isomers with the same nominal mass. nih.gov This level of accuracy is essential for the definitive identification of the compound in complex mixtures or for confirming the outcome of a chemical synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the primary chromophores—the parts of the molecule that absorb light—are the cinnamyl group and the β-keto ester functionality.

The cinnamyl group contains an extended π-conjugated system, including the phenyl ring and the adjacent carbon-carbon double bond. This system is expected to give rise to intense π → π* transitions. Studies on similar cinnamate (B1238496) derivatives show a maximum absorption (λmax) at approximately 310 nm, which is attributed to the electron delocalization across the aromatic ring and the ester group. nih.govresearchgate.net For comparison, cinnamaldehyde (B126680) exhibits a strong π→π* transition at around 290 nm. researchgate.net

The acetoacetate moiety contains two carbonyl groups, each with non-bonding (n) electrons on the oxygen atoms. These give rise to lower intensity n → π* transitions. These transitions typically occur at longer wavelengths than the π → π* transitions of the carbonyl group itself but are often obscured by the much stronger absorptions from the cinnamyl group. For simple β-keto esters like ethyl acetoacetate, these transitions are observed in the UV region. nih.govnist.gov

The UV-Vis spectrum of this compound is therefore predicted to be dominated by a strong absorption band in the 280-320 nm range, corresponding to the π → π* transition of the conjugated cinnamyl system. The weaker n → π* transitions from the keto and ester carbonyl groups would likely appear as a shoulder on the main absorption peak or be completely masked.

| Chromophore | Expected Transition | Approximate Wavelength (λmax) | Relative Intensity |

|---|---|---|---|

| Cinnamyl Group (C₆H₅-CH=CH-) | π → π | ~280-320 nm | High |

| Keto Group (C=O) | n → π | ~270-300 nm | Low |

| Ester Group (O-C=O) | n → π* | ~200-220 nm | Low |

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation and crystal packing is not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound were to be grown and analyzed, the technique would provide a wealth of structural information. This would include:

Precise Bond Lengths and Angles: Confirming the geometry of the ester and ketone functionalities and the cinnamyl group.

Torsional Angles: Defining the conformation of the molecule, such as the planarity of the conjugated system and the orientation of the acetoacetate chain relative to the cinnamyl moiety.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This could involve identifying weak interactions like hydrogen bonds (if any), van der Waals forces, and potential π-π stacking interactions between the phenyl rings of adjacent molecules.

Unit Cell Parameters: Defining the dimensions and symmetry of the basic repeating unit of the crystal.

This data would be invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

However, chiral derivatives of this compound could be synthesized. Chirality could be introduced, for instance, by alkylation at the α-carbon of the acetoacetate moiety, which is a common strategy for creating quaternary stereocenters in β-keto esters. acs.org

For such chiral derivatives, chiroptical spectroscopy would be an essential tool for their characterization:

Enantiomeric Purity: These techniques can be used to determine the enantiomeric excess (ee) of a synthetic sample.

Absolute Configuration: By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the newly formed stereocenter could be determined.

Conformational Analysis: The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's three-dimensional structure, providing insights into the preferred conformations of the chiral derivatives in solution.

The electronic transitions responsible for the UV-Vis absorption (discussed in section 4.4) would be the same ones giving rise to signals in the electronic CD spectrum. Specifically, the n → π* and π → π* transitions would exhibit corresponding positive or negative Cotton effects, the signs of which would be equal and opposite for the two enantiomers.

Theoretical and Computational Studies on Cinnamyl Acetoacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method that balances accuracy with computational cost, making it suitable for a wide range of chemical systems. DFT calculations could provide valuable information on the geometry, electronic structure, and reactivity of cinnamyl acetoacetate (B1235776). For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. While DFT studies have been conducted on related compounds, specific research on cinnamyl acetoacetate is not readily found.

Ab Initio Methods

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. These highly accurate methods could be used to benchmark results from other computational approaches and to provide a more detailed understanding of the electronic structure of this compound. To date, no specific ab initio studies focused solely on this compound have been identified in the public domain.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule and its interactions with its environment over time. An MD simulation of this compound could reveal the preferred three-dimensional structures, the flexibility of the cinnamyl and acetoacetate moieties, and potential intramolecular interactions. Such studies are crucial for understanding how the molecule might behave in different solvents or interact with biological macromolecules. While MD simulations have been performed on similar structures, specific simulations for this compound are not available.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic properties, which can aid in the interpretation of experimental data. For example, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can provide a deeper understanding of the molecular structure and electronic transitions. Although experimental spectroscopic data for this compound may exist, detailed computational predictions and their correlation with experimental results are not documented in the literature.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this could involve studying its synthesis, hydrolysis, or other chemical transformations. Such analyses provide valuable kinetic and thermodynamic information about a reaction. However, specific computational studies on the reaction pathways involving this compound are not currently available.

Conformational Analysis and Energy Landscapes

Understanding the different conformations a molecule can adopt and the energy associated with each is key to understanding its physical and chemical properties. The cinnamyl and acetoacetate groups in this compound can rotate around several single bonds, leading to a complex conformational landscape. Computational methods can be used to map this landscape, identifying the low-energy conformers and the energy barriers between them. This information is vital for predicting the molecule's behavior in various environments, yet specific studies on the conformational analysis and energy landscapes of this compound are absent from the current body of scientific literature.

Applications of Cinnamyl Acetoacetate in Advanced Organic Synthesis

Cinnamyl Acetoacetate (B1235776) as a Versatile Building Block and Synthon

In modern organic chemistry, the utility of a molecule is often defined by its capacity to act as a "building block" or "synthon"—a unit whose structure and reactivity are reliably employed to construct larger, more complex molecules. Cinnamyl acetoacetate excels in this role due to its two key functional groups.

The β-keto ester portion is a classic and powerful tool in synthesis. The α-protons, located on the carbon between the two carbonyl groups, are acidic (pKa ≈ 11), allowing for easy deprotonation to form a resonance-stabilized enolate. This enolate is an excellent carbon nucleophile, readily participating in a wide array of carbon-carbon bond-forming reactions, such as alkylations and acylations. This reactivity is the foundation of the well-established acetoacetic ester synthesis, a method used to produce substituted ketones and other complex structures.

Simultaneously, the cinnamyl group, which consists of a phenyl ring conjugated with an allyl system, provides another site for chemical manipulation. The double bond and the aromatic ring are susceptible to various transformations, including hydrogenation, oxidation, and palladium-catalyzed allylic substitution reactions. The strategic combination of a stable, yet reactive, enolate precursor with a modifiable allylic and aromatic system makes this compound a valuable and versatile building block for diversity-oriented synthesis. xdbiochems.comnih.gov

Role in Heterocyclic Compound Synthesis

The reactive nature of the 1,3-dicarbonyl unit within this compound makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. These reactions typically proceed through condensation with a binucleophilic species, followed by cyclization and dehydration to form the stable heterocyclic ring.

Pyrazoles: The Knorr pyrazole (B372694) synthesis, first reported in 1883, is a foundational method for creating pyrazole rings. This reaction involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. When this compound is treated with hydrazine or substituted hydrazines (e.g., phenylhydrazine), it readily undergoes condensation to form a hydrazone intermediate, which then cyclizes and dehydrates to yield the corresponding pyrazole derivative. The cinnamyl group is cleaved during this process, which primarily utilizes the acetoacetate backbone to construct the heterocyclic core.

Pyrimidines: Pyrimidine (B1678525) synthesis can be achieved through reactions like the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. This compound can serve as the β-dicarbonyl component in this and similar multicomponent reactions. The reaction with amidines or urea derivatives leads to the formation of highly substituted dihydropyrimidines or pyrimidine rings, which are core structures in many biologically active molecules.

The following table summarizes the role of this compound as a precursor in these key heterocyclic syntheses.

| Target Heterocycle | Co-reactant(s) | Key Reaction Name | Role of this compound |

| Pyrazole | Hydrazine / Substituted Hydrazine | Knorr Synthesis | Provides the C-C-C backbone of the ring |

| Pyrimidine | Aldehyde, Urea / Thiourea | Biginelli Reaction | Acts as the 1,3-dicarbonyl component |

| Pyrimidine | Amidine | Provides two carbonyl sites for condensation |

Furans and Pyrroles: The Paal-Knorr synthesis is a straightforward and widely used method for synthesizing substituted furans and pyrroles from 1,4-dicarbonyl compounds. While this compound is a 1,3-dicarbonyl, it can be used as a precursor to the required 1,4-dicarbonyl intermediate. For instance, the enolate of this compound can be reacted with an α-haloketone. Subsequent hydrolysis and decarboxylation of the resulting adduct yield a 1,4-diketone, which can then be cyclized under acidic conditions (for furans) or in the presence of ammonia (B1221849) or a primary amine (for pyrroles) to afford the desired five-membered heterocycle.

Utilization in Complex Molecule Total Synthesis Strategies

The total synthesis of complex natural products requires precise control over chemical reactivity and stereochemistry. While specific examples detailing the use of this compound in a completed total synthesis are not prevalent in the literature, the strategic value of its β-keto ester functionality is well-documented with analogous compounds.

For example, in the total synthesis of the macrolide natural product neaumycin B, a key step involves the catalytic asymmetric dynamic kinetic resolution of a β-keto ester to install a critical alcohol stereocenter with high diastereoselectivity. nih.gov This type of transformation highlights the potential of this compound in advanced synthetic campaigns. It could be employed in a similar fashion to set a key stereocenter early in a synthetic route. Furthermore, the cinnamyl portion of the molecule could serve as a robust protecting group for the carboxylic acid, which can be removed under specific conditions later in the synthesis, or its double bond could be strategically manipulated (e.g., via dihydroxylation or epoxidation) to introduce further complexity.

Asymmetric Synthesis and Chiral Induction

Creating single-enantiomer products from achiral starting materials is a central goal of modern organic synthesis, often accomplished using chiral catalysts or auxiliaries. hilarispublisher.com this compound offers two primary sites for the application of asymmetric methods: the α-carbon of the acetoacetate moiety and the double bond of the cinnamyl group.

The generation of a chiral center at the α-carbon is a common strategy. The enolate of this compound can be reacted with an electrophile in the presence of a chiral catalyst. hilarispublisher.com

Organocatalysis: Chiral amines or squaramide-based organocatalysts can facilitate enantioselective Michael additions or alkylations by forming a chiral enamine or hydrogen-bonding to the substrate, directing the electrophile to a specific face of the enolate. hilarispublisher.com

Transition Metal Catalysis: Chiral complexes of metals like palladium, rhodium, or ruthenium, featuring chiral ligands, can effectively control the stereochemical outcome of allylic alkylations and other transformations. hilarispublisher.com

Chiral Auxiliaries: The acetoacetate unit can be attached to a chiral auxiliary, such as a pseudoephedrine or Evans oxazolidinone derivative. harvard.edu The steric influence of the auxiliary directs the approach of the electrophile to the enolate, leading to a highly diastereoselective alkylation. harvard.edu The auxiliary can then be cleaved to reveal the chiral product. harvard.edu

Separately, the double bond of the cinnamyl group is a substrate for various asymmetric reactions, such as enantioselective dihydroxylation, epoxidation, or hydrogenation, which would install chirality on the side chain of the molecule. nih.gov

Application in Multicomponent Reactions and Cascade Processes

The dual reactivity of this compound makes it an excellent candidate for multicomponent reactions (MCRs) and cascade processes, which enhance synthetic efficiency by forming multiple bonds in a single operation.

As previously mentioned, this compound is a suitable component for the Biginelli reaction, a classic MCR for synthesizing dihydropyrimidines. It can also participate in the Hantzsch pyridine (B92270) synthesis, another MCR that condenses an aldehyde, two equivalents of a β-keto ester, and ammonia to form a dihydropyridine, which can be oxidized to the corresponding pyridine.

Furthermore, its structure allows for the design of cascade reactions. A synthetic sequence could begin with a reaction at the nucleophilic α-carbon, followed by an intramolecular transformation involving the cinnamyl group. For example, an initial alkylation at the α-carbon with a reagent also containing a dienophile could be followed by an intramolecular Diels-Alder reaction where the cinnamyl double bond acts as the diene. Such rationally designed sequences leverage the molecule's inherent functionalities to rapidly build molecular complexity.

Cinnamyl Acetoacetate in Polymer Chemistry and Materials Science

Cinnamyl Acetoacetate (B1235776) as a Monomer or Cross-linking Agent

The dual functionality of cinnamyl acetoacetate allows it to act as both a monomer in polymerization reactions and a cross-linking agent to create polymer networks. The cinnamyl group, with its carbon-carbon double bond, can participate in polymerization processes. For instance, derivatives of cinnamyl alcohol, such as cinnamyl methacrylate (B99206), have been successfully copolymerized with other monomers like ethyl methacrylate using free radical polymerization. scielo.brscielo.br This demonstrates the capability of the cinnamyl moiety to be incorporated into a polymer chain.

Furthermore, the cinnamyl group is known for its ability to undergo a reversible [2+2] cycloaddition reaction when exposed to ultraviolet (UV) light. rsc.org This photochemical reaction enables cinnamyl-functionalized polymers to be cross-linked without the need for additional photoinitiators, a property that has been utilized in the development of photocrosslinkable materials. scielo.brrsc.org This suggests that this compound could be used to introduce photosensitive cross-linking sites into polymer structures. The acetoacetate group also offers potential for cross-linking through reactions of its active methylene (B1212753) group. mdpi.com

Table 1: Potential Roles of this compound in Polymer Synthesis

| Role | Reactive Group | Mechanism |

|---|---|---|

| Monomer | Cinnamyl group | Free radical polymerization |

| Cross-linking Agent | Cinnamyl group | [2+2] photocycloaddition |

Integration into Polymer Architectures and Backbones

The incorporation of this compound into polymer architectures can be achieved through various polymerization techniques. The synthesis of copolymers using cinnamyl methacrylate provides a model for how the cinnamyl group can be integrated into the main polymer backbone. scielo.brscielo.br By analogy, this compound could potentially be used as a comonomer in free-radical copolymerization, leading to polymers with pendant this compound groups.

The presence of the acetoacetate functionality along the polymer chain opens up possibilities for post-polymerization modification. rsc.org The active methylene group in the acetoacetate moiety is a versatile site for a range of chemical transformations, allowing for the grafting of other molecules or the introduction of further functionalities. This could be used to create complex polymer architectures with tailored properties. Molecular docking studies can be employed to predict the interactions between acetoacetate derivatives and polymer matrices, aiding in the design of new materials.

Photopolymerization and UV-Curable Systems Utilizing this compound

This compound has shown potential as a photoinitiator in UV-curable coatings and resins. xdbiochems.com When exposed to UV light, it can initiate the polymerization of surrounding monomers. xdbiochems.com This property is particularly valuable in the formulation of solvent-free, rapidly curing systems, which are considered a more environmentally friendly technology. wikipedia.org

The photocrosslinking ability of the cinnamyl group via [2+2] cycloaddition is a key aspect of its utility in photopolymerization. rsc.org This mechanism has been explored in various polymer systems, including those based on starch and rubber, to create UV-curable films. rsc.orgjst.go.jp The incorporation of this compound into a formulation could therefore impart photosensitivity, allowing for the creation of cross-linked networks upon UV exposure. This is particularly relevant for applications in coatings, adhesives, and inks where rapid curing is desirable. nih.gov

Development of Novel Polymeric Materials with Acetoacetate Functionality

The acetoacetate group is a valuable functional moiety in the development of novel polymeric materials. Polymers containing acetoacetate groups can exhibit enhanced properties and can be used in a variety of applications. mdpi.com The synthesis of polymers with acetoacetate functionality can be achieved by using monomers that contain this group, such as this compound.

The reactivity of the acetoacetate group allows for the creation of thermosetting polymers through Michael addition reactions. mdpi.com Acetoacetate-functional monomers can react with multiacrylate or divinyl sulfone compounds to form densely cross-linked networks with high glass transition temperatures and superior mechanical properties. mdpi.com The development of bio-based Michael donors from sources like tall oil fatty acids for polymerization further highlights the interest in creating more sustainable polymer systems with acetoacetate functionality. mdpi.com The incorporation of this compound could therefore lead to the development of novel thermosets with unique properties derived from both the cinnamyl and acetoacetate components.

Surface Modification and Coating Applications

The chemical reactivity of this compound makes it a candidate for surface modification and coating applications. The acetoacetate group can be used to anchor the molecule to a surface through various chemical interactions. For example, the active methylene group can react with functional groups on a substrate.

In the context of coatings, the potential of this compound to act as a photoinitiator in UV-curable systems is a significant advantage. xdbiochems.com UV-curable coatings offer rapid drying times and low volatile organic compound (VOC) emissions. wikipedia.org The ability of the cinnamyl group to undergo photocrosslinking can contribute to the formation of a durable and chemically resistant coating. rsc.org While direct studies on this compound for surface modification are limited, the principles of modifying surfaces with similar functional groups, such as fatty acids on biodegradable polyesters, suggest that this compound could be used to alter the surface properties of materials for various applications. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cinnamyl alcohol |

| Acetoacetic acid |

| Ethyl methacrylate |

| Cinnamyl methacrylate |

| Tall oil fatty acids |

Analytical Methodologies for Cinnamyl Acetoacetate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for isolating cinnamyl acetoacetate (B1235776) from complex mixtures, allowing for its subsequent identification and quantification. The choice of chromatographic method depends on the volatility and polarity of the compound and the matrix in which it is present.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like cinnamyl acetoacetate. When coupled with a mass spectrometer, GC-MS provides a high degree of certainty in identification through the fragmentation pattern of the molecule.

Methodology: In a typical GC analysis, the sample containing this compound is vaporized and introduced into a capillary column. A non-polar or semi-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5), is often suitable for separating esters. researchgate.net The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) can be used for quantification due to its high sensitivity to organic compounds. researchgate.net

For definitive identification, GC is coupled with Mass Spectrometry (GC-MS). After separation in the GC column, the this compound molecules are ionized, commonly through electron ionization (EI). The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. While a specific mass spectrum for this compound is not widely published, the expected fragmentation would likely involve cleavage of the ester bond and fragmentation of the cinnamyl and acetoacetate moieties. For comparison, the mass spectrum of the related compound cinnamyl acetate (B1210297) shows significant peaks at m/z 134 (M-acetate), 115, and 43 (acetyl group). nih.gov

Table 1: Illustrative GC and GC-MS Parameters for Cinnamyl Ester Analysis

| Parameter | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | HP-5 capillary column (30 m x 250 µm x 0.25 µm) researchgate.net | Non-polar or semi-polar capillary column (e.g., VF-1ms) scielo.br |

| Carrier Gas | Nitrogen or Hydrogen researchgate.net | Helium |

| Injector Temp. | 240-250 °C scielo.br | ~250 °C |

| Oven Program | Example: Initial 50°C, ramp to 230°C scielo.br | Temperature programmed for optimal separation |

| Detector | Flame Ionization Detector (FID) researchgate.net | Mass Spectrometer (MS) |

| Ionization Mode | N/A | Electron Ionization (EI) |

| Mass Range | N/A | e.g., m/z 40-350 |

High-Performance Liquid Chromatography is well-suited for the analysis of less volatile or thermally labile compounds and is a primary method for purity assessment of this compound. Coupling HPLC with mass spectrometry (LC-MS) enhances analytical capabilities, providing molecular weight and structural information.

Methodology: Reverse-phase HPLC is the most common mode for analyzing esters like this compound. A C18 column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. sielc.comsielc.com Detection can be achieved using a UV detector, as the cinnamyl group contains a chromophore that absorbs UV light. sielc.comresearchgate.net For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. sielc.com

For more sensitive and selective analysis, LC-MS is utilized. After separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose. LC-MS can provide the molecular weight of this compound, and tandem mass spectrometry (LC-MS/MS) can be used for structural elucidation and trace-level quantification by monitoring specific parent-daughter ion transitions. nih.govnih.gov

Table 2: Example HPLC Conditions for Acetoacetate Ester Analysis

| Parameter | HPLC Method |

| Column | Newcrom R1 or C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.netsielc.com |

| Mobile Phase | Acetonitrile / Water mixture (e.g., 20/80 v/v) sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min sielc.comnih.gov |